![molecular formula C14H17ClN2O3 B10978053 3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzimidazole core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the benzimidazole nitrogen with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.
Formation of the Propanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and methoxypropyl substituents may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(6-chloro-1-ethyl-1H-benzimidazol-2-yl)propanoic acid
Uniqueness
3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H17ClN2O3 |
---|---|
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
3-[6-chloro-1-(3-methoxypropyl)benzimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-8-2-7-17-12-9-10(15)3-4-11(12)16-13(17)5-6-14(18)19/h3-4,9H,2,5-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
BTFYDQHTCMBVAO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.